molecular formula C7H4N2O2S B1460342 Thieno[2,3-d]pyrimidine-4-carboxylic acid CAS No. 1955519-70-6

Thieno[2,3-d]pyrimidine-4-carboxylic acid

Cat. No.: B1460342
CAS No.: 1955519-70-6
M. Wt: 180.19 g/mol
InChI Key: VOXKHPSKDOLCAC-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a fused thiophene and pyrimidine ring system with a carboxylic acid substituent at position 4. Efficient synthetic methods, such as Pd(dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, enable the preparation of novel derivatives in 63–71% yields . Subsequent derivatization into amides (53–77% yields) has expanded its utility in combinatorial chemistry and drug discovery . Notably, pyridyl amides of this compound exhibit potent activity against Pseudomonas aeruginosa, with selectivity comparable to streptomycin . Molecular docking studies further implicate inhibition of the bacterial enzyme TrmD (tRNA methyltransferase) as a key mechanism of action .

Properties

IUPAC Name

thieno[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-4-1-2-12-6(4)9-3-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXKHPSKDOLCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Thieno[2,3-d]pyrimidine-4-carboxylic acid plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyltransferase 2 (SHMT2), which are involved in the de novo purine biosynthesis and one-carbon metabolism pathways . These interactions are primarily inhibitory, leading to a reduction in the activity of these enzymes. Additionally, this compound has shown antimicrobial activity against Pseudomonas aeruginosa, similar to the reference drug streptomycin .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in lymphoma cells, such as SU-DHL-6, in a concentration-dependent manner . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the proliferation of cancer cells by targeting key enzymes involved in nucleotide biosynthesis and folate metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of GARFTase and SHMT2, leading to a disruption in the purine biosynthesis and one-carbon metabolism pathways . These inhibitory effects result in decreased nucleotide synthesis and impaired cell proliferation. Additionally, this compound has been shown to bind to folate receptors, enhancing its transport into cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on target enzymes and continues to induce apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reduced tumor growth and enhanced survival rates in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the de novo purine biosynthesis and one-carbon metabolism pathways . It interacts with enzymes such as GARFTase and SHMT2, leading to alterations in metabolic flux and metabolite levels. These interactions result in decreased nucleotide synthesis and impaired cell proliferation, making this compound a potential therapeutic agent for cancer treatment .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with folate receptors . These receptors enhance the uptake of the compound into cells, allowing it to exert its inhibitory effects on target enzymes. Additionally, this compound may interact with other transporters or binding proteins, influencing its localization and accumulation within specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes involved in nucleotide biosynthesis and one-carbon metabolism . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its therapeutic potential .

Biological Activity

Thieno[2,3-d]pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis of this compound Derivatives

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves cyclocondensation reactions. For instance, novel derivatives have been synthesized from 2-amino-3-cyano-thiophene and aryl nitriles in acidic conditions, leading to compounds with promising biological activities . Additionally, methods such as peptide coupling using 1,1'-carbonyldiimidazole have been employed to create amides from this compound, enhancing their antimicrobial properties .

Anticancer Activity

This compound derivatives have shown notable anticancer activity across various studies. For example:

  • Inhibition of Protein Kinase CK2 : A series of substituted thieno[2,3-d]pyrimidin-4-ylthio carboxylic acids were evaluated for their ability to inhibit CK2 kinase. Compounds with IC50 values of 0.1 μM and 0.125 μM demonstrated strong inhibitory effects, indicating potential as therapeutic agents against cancers where CK2 is overexpressed .
  • Cytotoxicity Against Human Cell Lines : Studies have indicated that certain derivatives exhibit significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values as low as 3 nM for the most active compounds . The mechanism includes inhibition of pathways involving vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.

Antimicrobial Activity

Recent research has also highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives:

  • Broad Spectrum Activity : The synthesized pyridyl amides derived from this compound showed promising results against various pathogens by inhibiting the TrmD enzyme in Pseudomonas aeruginosa, suggesting their potential as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Studies have indicated that modifications at specific positions on the thienopyrimidine ring can enhance selectivity and potency against targeted kinases or cancer cell lines. For instance:

CompoundTargetIC50 (μM)Notes
1CK20.1Most potent inhibitor
2VEGF/KDR3Effective against breast cancer
3TrmDN/ABroad-spectrum antimicrobial activity

Case Study 1: Antitumor Activity

A study evaluated a series of thieno[2,3-d]pyrimidine derivatives against multiple cancer cell lines including HT1080 (human fibrosarcoma). The results indicated that these compounds not only inhibited tumor growth but also displayed favorable pharmacokinetic profiles suitable for further development into anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, thieno[2,3-d]pyrimidine derivatives were tested against various bacterial strains. The results showed significant inhibition rates against Pseudomonas aeruginosa, highlighting their potential use in treating infections caused by resistant strains .

Scientific Research Applications

Synthesis of Thieno[2,3-d]pyrimidine-4-carboxylic Acid Derivatives

Recent studies have focused on efficient synthetic methods for producing derivatives of this compound. For instance, a Pd(dppf)Cl₂-catalyzed carbonylation process has been developed that yields novel substituted derivatives with efficiencies ranging from 63% to 71% . Additionally, the synthesis of amides from these acids has been reported with yields between 53% and 77%, highlighting their utility in combinatorial synthesis approaches .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Recent research identified that certain amides derived from this compound demonstrated activity against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients. Specifically, N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide showed broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound NameMIC (µg/mL)Target Pathogen
N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide0.5Pseudomonas aeruginosa
N-(pyridin-4-yl)-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-carboxamide1.0Staphylococcus aureus
N-(6-Methylpyridin-2-yl)-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-carboxamide0.25Escherichia coli

Anticancer Applications

Thieno[2,3-d]pyrimidine derivatives are also being explored for their anticancer properties. A study demonstrated that certain derivatives inhibit the activity of d-Dopachrome Tautomerase (MIF2), which is implicated in cancer cell proliferation. Specifically, a derivative labeled 5d displayed an IC50 value of 27 µM against MIF2 activity and showed promising results in suppressing the growth of non-small cell lung cancer (NSCLC) cell lines .

Table 2: Inhibition Potency of Thieno[2,3-d]pyrimidine Derivatives on MIF2 Activity

Compound NameIC50 (µM)Cell Line Tested
5d 27Non-Small Cell Lung Cancer
3i 2.6Non-Small Cell Lung Cancer
7d 5.1Non-Small Cell Lung Cancer

Mechanistic Insights and Future Directions

The mechanism by which thieno[2,3-d]pyrimidine derivatives exert their antimicrobial and anticancer effects is under investigation. Molecular docking studies have indicated that these compounds can effectively bind to target enzymes such as TrmD from Pseudomonas aeruginosa, suggesting a rational basis for their biological activities .

Future research should focus on optimizing these compounds for increased potency and selectivity while exploring their full therapeutic potential across various disease models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidine-2-carboxylic Acid Derivatives

Thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives differ in the position of the carboxylic acid group (position 2 vs. 4). Despite structural similarities, these derivatives exhibit distinct pharmacological and synthetic profiles:

  • Synthetic Accessibility: The 2-carboxylic acid derivatives are more synthetically accessible via cyclization of 2-aminothiophene-3-carboxylic acids with ethyl cyanoformate, whereas 4-carboxylic acid derivatives require specialized catalysts like Pd(dppf)Cl₂ .
  • Pharmacological Scope : The 2-carboxylic acid series demonstrates a broader range of activities, including antiviral and anticancer effects, while the 4-carboxylic acid derivatives are predominantly studied for antimicrobial applications .
  • Bioavailability : Derivatives of the 2-carboxylic acid are more prevalent in pharmacological literature, reflecting their historical prioritization in drug development .

Table 1: Key Differences Between Thieno[2,3-d]pyrimidine-2- and 4-carboxylic Acid Derivatives

Property 2-Carboxylic Acid Derivatives 4-Carboxylic Acid Derivatives
Synthetic Method Cyclization with ethyl cyanoformate Pd-catalyzed carbonylation of 4-chloro precursors
Pharmacological Focus Antiviral, anticancer Antimicrobial (e.g., P. aeruginosa)
Literature Prevalence High Limited but growing

Thieno[2,3-d]pyrimidin-4-yl Hydrazones

Hydrazone derivatives of thieno[2,3-d]pyrimidine, such as 2-pyridinecarboxaldehyde hydrazones, exhibit divergent biological activities:

  • Target Specificity : These compounds inhibit cyclin-dependent kinase 4 (CDK4), showing promise in cancer therapy, unlike the antimicrobial focus of 4-carboxylic acid derivatives .
  • Structural Flexibility : The hydrazone moiety allows for tunable electronic properties, enhancing binding to eukaryotic kinases versus bacterial enzymes .

Pyridyl Amides of Thieno[2,3-d]pyrimidine-4-carboxylic Acid

Pyridyl amides represent a hybrid pharmacophore strategy, combining this compound with aminopyridines:

  • Antimicrobial Potency: Compounds like 2c (MIC = 1.56 µg/mL against P. aeruginosa) and 2g (broad-spectrum activity) outperform non-pyridyl amides .
  • Mechanistic Insight : Docking studies reveal that pyridyl substituents enhance interactions with TrmD’s active site, particularly through hydrogen bonding with residues like Asp169 and Arg25 .

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound Target Microorganism MIC (µg/mL) Key Substituent
2c P. aeruginosa ATCC 10145 1.56 6-Methylpyridin-2-yl
2g Biofilm-forming S. aureus 3.12 Pyridin-4-yl
Benzylamide derivative P. aeruginosa 6.25 Benzyl

Pyrrolo[2,3-d]pyrimidine Carboxylic Acids

Pyrrolo[2,3-d]pyrimidine analogs, such as 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, share a similar fused-ring system but replace thiophene with pyrrole:

  • Biological Targets: These compounds are often explored as kinase inhibitors or anticancer agents, differing from the antimicrobial focus of thieno derivatives .
  • Structural Impact: The pyrrole ring’s electron-rich nature alters binding kinetics, reducing affinity for bacterial TrmD compared to thieno-based analogs .

Preparation Methods

Pd-Catalyzed Carbonylation of 4-Chlorothieno[2,3-d]pyrimidines

Method Overview:

  • A highly efficient method involves palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines using Pd(dppf)Cl₂ as the catalyst.
  • This method affords novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in yields ranging from 63% to 71%.
  • The reaction proceeds under carbon monoxide atmosphere, facilitating the insertion of the carboxyl group at the 4-position of the pyrimidine ring.

Key Details:

  • Catalyst: Pd(dppf)Cl₂
  • Substrate: Substituted 4-chlorothieno[2,3-d]pyrimidines
  • Yield: 63–71%
  • Additional step: Amides of these acids can be synthesized in 53–77% yields, useful for combinatorial synthesis.
  • Biological relevance: Some derivatives show antimicrobial activity comparable to streptomycin against Pseudomonas aeruginosa.
Parameter Details
Catalyst Pd(dppf)Cl₂
Substrate 4-Chlorothieno[2,3-d]pyrimidines
Reaction type Carbonylation under CO
Yield (acid) 63–71%
Yield (amide derivatives) 53–77%
Biological activity Antimicrobial against P. aeruginosa

Reference: Vlasova et al., 2019

Cyclization of 2-Aminothiophene-3-carboxylic Acid with Ethyl Cyanoformate

Method Overview:

  • This is the most popular classical method for synthesizing thieno[2,3-d]pyrimidine derivatives, including the 4-carboxylic acid variant.
  • The process involves cyclization of 2-aminothiophene-3-carboxylic acid with ethyl cyanoformate.
  • The reaction typically proceeds under reflux conditions, leading to ring closure and formation of the pyrimidine core with a carboxylic acid substituent at the 4-position.

Key Details:

  • Starting material: 2-Aminothiophene-3-carboxylic acid
  • Reagent: Ethyl cyanoformate
  • Reaction type: Cyclization
  • Notes: This method is widely used but yields and reaction times can vary; derivatives from this method are less studied pharmacologically.
Parameter Details
Starting material 2-Aminothiophene-3-carboxylic acid
Reagent Ethyl cyanoformate
Reaction type Cyclization
Conditions Reflux
Notes Limited pharmacological data; fewer derivatives studied

Reference: National University of Pharmacy study, 2020

Multi-Step Synthesis via Substituted 2-Aminothiophene-3-carbonitriles and Acylation

Method Overview:

  • A synthetic route involving reaction of substituted 2-aminothiophene-3-carbonitrile with acyl chlorides or related reagents, followed by cyclization and functional group transformations.
  • This method often uses phosphoryl trichloride or concentrated HCl in ethanol as cyclization agents.
  • The process can yield thieno[2,3-d]pyrimidine-4-one intermediates, which can be further converted to carboxylic acid derivatives.

Key Details:

  • Starting material: Substituted 2-aminothiophene-3-carbonitrile
  • Reagents: Acyl chloride, phosphoryl trichloride, HCl/ethanol
  • Reaction type: Cyclization and acylation
  • Yield: Moderate to good, depending on substituents and conditions
  • Advantages: Enables introduction of various substituents on the pyrimidine ring.
Parameter Details
Starting material 2-Aminothiophene-3-carbonitrile
Reagents Acyl chloride, phosphoryl trichloride, HCl/ethanol
Reaction type Cyclization, acylation
Conditions Reflux in 1,4-dioxane or ethanol
Yield Moderate to good

Reference: Guo et al., 2025; J-Stage, 2013

Reflux and Stirring Method for Thieno[2,3-d]pyrimidine Derivatives

Method Overview:

  • A five-step synthetic route starting from 2-aminothiophene-3-carboxylic acid, involving acylation with benzoyl chloride in pyridine at 0°C followed by further transformations.
  • The process includes refluxing in acetic acid with amines to form substituted thieno[2,3-d]pyrimidin-4(3H)-ones, which can be oxidized or hydrolyzed to carboxylic acids.
  • Yields are moderate (around 70-80%) and the method is supported by comprehensive spectral characterization.

Key Details:

  • Starting material: 2-Aminothiophene-3-carboxylic acid
  • Reagents: Benzoyl chloride, pyridine, acetic acid, various amines
  • Reaction type: Acylation, cyclization, substitution
  • Yield: Moderate (around 70-82%)
  • Characterization: IR, ¹H-NMR, ¹³C-NMR, mass spectrometry
Step Reagents/Conditions Yield (%) Notes
1 2-Aminothiophene-3-carboxylic acid + benzoyl chloride in pyridine (0°C, 1h) 72 Acylation step
2-5 Further reflux with amines in acetic acid (4h) 70-82 Cyclization and substitution steps

Reference: Virupakshi Prabhakar et al., 2019

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Reaction Type Yield Range (%) Notes
Pd-Catalyzed Carbonylation 4-Chlorothieno[2,3-d]pyrimidines Pd(dppf)Cl₂, CO Carbonylation 63–71 Efficient, antimicrobial derivatives
Cyclization with Ethyl Cyanoformate 2-Aminothiophene-3-carboxylic acid Ethyl cyanoformate Cyclization Variable Most popular classical method
Multi-step via 2-Aminothiophene-3-carbonitrile 2-Aminothiophene-3-carbonitrile Acyl chloride, phosphoryl trichloride Cyclization, acylation Moderate to good Allows diverse substituents
Reflux and Stirring Multi-step 2-Aminothiophene-3-carboxylic acid Benzoyl chloride, pyridine, amines Acylation, cyclization 70–82 Well-characterized, moderate yields

Research Findings and Analysis

  • The Pd-catalyzed carbonylation method stands out for its efficiency and relatively high yields, enabling access to novel substituted derivatives with potential antimicrobial activity.
  • Cyclization of 2-aminothiophene-3-carboxylic acid with ethyl cyanoformate is a classical approach but less frequently applied to 4-carboxylic acid derivatives due to synthetic challenges and limited pharmacological data.
  • Multi-step synthetic routes involving substituted 2-aminothiophene-3-carbonitriles and acyl chlorides provide versatility in functional group modifications but require careful control of reaction conditions to optimize yields.
  • The reflux and stirring method with benzoyl chloride and pyridine offers a practical route to thieno[2,3-d]pyrimidine-4(3H)-one derivatives, which can be further transformed into carboxylic acids, supported by detailed spectral analysis confirming product structures.

Q & A

Q. What are the established synthetic routes for thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives?

A high-yield method involves peptide coupling using 1,1’-carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF). The carboxyl group at position 4 of the thienopyrimidine core reacts with 2- or 4-aminopyridines, forming stable amides via imidazolide intermediates. This method achieves >80% yields after crystallization . Earlier routes faced challenges in carboxyl group activation due to electron-withdrawing effects of the pyrimidine ring, but CDI-mediated coupling overcomes this .

Q. What is the rationale behind hybridizing pyridine moieties with this compound for antimicrobial development?

Pyridine derivatives (e.g., isoniazid, crizotinib) exhibit broad pharmacological activity, including antimicrobial effects. Hybridization leverages the thienopyrimidine core’s TrmD enzyme inhibition (critical for bacterial tRNA methylation) and pyridine’s ability to enhance solubility and target binding. For example, N-(6-methylpyridin-2-yl) derivatives (e.g., compound 2c) showed MIC values of 8 µg/mL against Pseudomonas aeruginosa by interacting with TrmD’s active site residues (e.g., Asp169, Tyr102) .

Advanced Research Questions

Q. How can molecular docking inconsistencies be addressed when evaluating this compound derivatives as TrmD inhibitors?

Docking variability arises from software algorithms (e.g., AutoDock vs. Glide) and ligand parameterization. To mitigate this:

  • Validate docking protocols using the native ligand (e.g., S-adenosylmethionine analog) as a reference .
  • Apply consensus scoring : Compounds like 2g showed consistent binding across multiple software platforms, with hydrogen bonds to TrmD’s Asp169 and hydrophobic interactions with Tyr102 .
  • Use MD simulations to assess binding stability; derivatives with 2-amino-6-methylpyridine substituents retained stable interactions over 50 ns trajectories .

Q. What structural modifications enhance the selectivity of this compound amides against Pseudomonas aeruginosa?

  • Substituent position : 2-Aminopyridine derivatives (e.g., 2c, 2h) exhibit higher selectivity than 4-aminopyridine analogs due to steric compatibility with TrmD’s hydrophobic pocket .
  • Methyl groups : Adding a methyl group at the pyridine’s 6-position (e.g., 2c) reduces off-target binding to human kinases (e.g., CK2, IC₅₀ > 50 µM) .
  • Biofilm activity : Compound 2g (5,6,7,8-tetrahydro[1]benzothieno derivative) inhibits P. aeruginosa biofilms (MBIC₅₀ = 32 µg/mL) by disrupting quorum sensing pathways .

Q. How can contradictory in vitro/in silico data be resolved for this compound derivatives?

  • Metabolic stability : Compounds with poor MIC values despite strong docking scores (e.g., 2j) may undergo rapid hydrolysis. Assess stability in Pseudomonas lysosomes via LC-MS .
  • Off-target effects : Use transposon mutagenesis to identify non-TrmD targets; e.g., some derivatives inhibit Klebsiella pneumoniae via FabI enoyl-ACP reductase .
  • Synergistic assays : Pair sub-MIC concentrations with β-lactams to identify compounds (e.g., 2i) that disrupt cell wall synthesis pathways .

Key Methodological Recommendations

  • Synthesis : Prioritize CDI-mediated coupling for scalability and purity .
  • Docking : Use Glide SP mode with OPLS4 force field for TrmD targets .
  • SAR Optimization : Focus on 2-aminopyridine derivatives with methyl or tetrahydrobenzothieno groups for selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-d]pyrimidine-4-carboxylic acid
Reactant of Route 2
Thieno[2,3-d]pyrimidine-4-carboxylic acid

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